Citrastadienol
Overview
Description
Citrastadienol is not directly mentioned in the provided papers. However, the papers discuss citrate and its derivatives, which are important substrates in cellular energy metabolism. Citrate is produced in the mitochondria and is a key component of the Krebs cycle. It can also be released into the cytoplasm through a specific mitochondrial carrier, CIC. In the cytosol, citrate and its derivatives, such as acetyl-CoA and oxaloacetate, are involved in various normal and pathological processes, including inflammation, cancer, insulin secretion, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease .
Synthesis Analysis
The synthesis of citrate derivatives is not explicitly detailed in the provided papers. However, citrate synthase is an enzyme that catalyzes the first step of the citric acid cycle, which is the synthesis of citrate from oxaloacetate and acetyl-CoA. The assay of citrate synthase activity can be performed by various methods, including the hydroxamate method and the pentabromoacetone method . The synthesis of citrate derivatives like citrastadienol would likely involve similar biochemical pathways.
Molecular Structure Analysis
The molecular structure of citrate synthase, which is responsible for the synthesis of citrate, has been characterized. The enzyme has a molecular weight of 1.0 x 10^5 and contains α-helical segments. The optical properties of citrate synthase suggest a moderate amount of α-helical content in the protein molecule . The crystal structure of the ternary complex of citrate synthase with oxaloacetate and carboxymethyl coenzyme A has been solved, providing insights into the enzyme's mechanism of action .
Chemical Reactions Analysis
The chemical reactions involving citrate synthase include the condensation reaction with oxaloacetate and acetyl-CoA to form citrate. A proposed mechanism for this reaction involves the participation of key catalytic groups and proceeds through a neutral enol rather than an enolate intermediate. The mechanism suggests concerted general acid-base catalysis to explain the reaction's energetics and the observed inversion of stereochemistry at the attacking carbon atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of citrate synthase include its hydrodynamic properties, such as sedimentation and diffusion coefficients, and its intrinsic viscosity. The enzyme's optical properties, including optical rotatory dispersion and circular dichroism, have been measured to determine its secondary structure content. Citrate synthase does not dissociate under various conditions but can be split into two subunits upon succinylation, which results in the loss of enzymatic activity .
Scientific Research Applications
Antitumoural Activity
- Citrastadienol has been evaluated for its antitumor potential against melanoma cells, both in vitro and in vivo. Research on Synadenium grantii latex, which contains citrastadienol, showed cytotoxic effects with antitumor activity against B16F10 melanoma cells (de Oliveira et al., 2013).
Role in Energy Metabolism and Cellular Functions
- Citrate, which is closely related to citrastadienol, plays a significant role in cellular energy metabolism. It is produced in mitochondria and used in the Krebs cycle or released into the cytoplasm, influencing various processes including inflammation, cancer, insulin secretion, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease (Iacobazzi & Infantino, 2014).
Potential in Ophthalmology
- Citrate, a compound related to citrastadienol, has potential uses in ophthalmology. It could help inhibit cataract progression, assist in glaucoma diagnosis, and improve cornea repair treatments. This suggests new therapeutic applications in eye health and may help reduce the economic costs associated with leading causes of blindness (Michalczuk et al., 2018).
Cellular Research Model Applications
- While not directly about citrastadienol, studies on cellular models like Tetrahymena provide insights into the use of various compounds in fundamental biology research. This protozoan has been used to elucidate mechanisms in higher organisms, including mammals, and could potentially be relevant for studying compounds like citrastadienol in a cellular context (Mar et al., 2019).
Cancer Research and Drug Development
- Citrastadienol's potential in cancer treatment aligns with broader trends in drug discovery, which have increasingly focused on molecular biology and genomic sciences to identify treatment options. This context underscores the importance of exploring compounds like citrastadienol for therapeutic purposes (Drews, 2000).
Future Directions
Future research on Citrastadienol could focus on developing more efficient and sustainable synthesis methods for Citrastadienol and its derivatives. Additionally, further studies could investigate the potential therapeutic applications of Citrastadienol, particularly in the context of its cytotoxic activity against melanoma cells .
properties
IUPAC Name |
(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZCCMIISIBREI-JXMPMKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023584 | |
Record name | Sitosterol alpha1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha1-Sitosterol | |
CAS RN |
474-40-8 | |
Record name | Citrostadienol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha1-Sitosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitosterol alpha1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.1-SITOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.